1-(2-Bromo-4-methoxyphenyl)piperazine
Description
Properties
Molecular Formula |
C11H15BrN2O |
|---|---|
Molecular Weight |
271.15 g/mol |
IUPAC Name |
1-(2-bromo-4-methoxyphenyl)piperazine |
InChI |
InChI=1S/C11H15BrN2O/c1-15-9-2-3-11(10(12)8-9)14-6-4-13-5-7-14/h2-3,8,13H,4-7H2,1H3 |
InChI Key |
YCTUZLFVJGMDCN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)N2CCNCC2)Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substitution Effects
Table 1: Key Structural Analogues and Their Substitution Patterns
Key Observations :
- Halogen Position : The 2-bromo substituent in 1-(2-bromo-4-methoxyphenyl)piperazine may enhance metabolic stability compared to 3-chloro derivatives, as halogens in ortho positions often reduce CYP450-mediated oxidation .
- Methoxy Group : The 4-methoxy group likely increases lipophilicity and membrane permeability, similar to 1-(2-methoxyphenyl)piperazine, which shows affinity for 5-HT₁A receptors .
Key Findings :
- Anticancer Activity : Derivatives with bulky substituents (e.g., benzhydryl groups) exhibit potent cytotoxicity, with IC₅₀ values in the low micromolar range against liver and breast cancer cells . The bromo and methoxy groups in this compound may similarly enhance DNA intercalation or topoisomerase inhibition.
- Receptor Selectivity : 1-(2-methoxyphenyl)piperazine derivatives show dopamine D₂ receptor affinity, suggesting that substituent position (ortho vs. para) critically influences receptor interaction .
Metabolic Stability and Degradation Pathways
Piperazine derivatives undergo CYP3A4-mediated N-dealkylation and CYP2D6-dependent hydroxylation . For example:
Implications for this compound :
- The bromo group may slow oxidative metabolism, extending half-life compared to non-halogenated analogs.
- The methoxy group could direct phase II metabolism toward O-demethylation, as seen in related compounds .
Preparation Methods
Nucleophilic Aromatic Substitution
This approach leverages the reactivity of electron-deficient aryl halides with piperazine under basic conditions. In a representative procedure from patent literature, 2-bromo-4-methoxyiodobenzene reacts with piperazine in dimethylformamide (DMF) using potassium carbonate (K₂CO₃) as a base and sodium iodide (NaI) as a catalyst. The reaction proceeds via an SNAr mechanism, facilitated by the electron-withdrawing bromine and methoxy groups activating the aryl ring toward nucleophilic attack.
Reaction Conditions
| Parameter | Value |
|---|---|
| Solvent | DMF |
| Base | K₂CO₃ (3 equivalents) |
| Catalyst | NaI (0.2 equivalents) |
| Temperature | 80–90°C |
| Reaction Time | 12–18 hours |
| Yield | 65–75% (after purification) |
The crude product is purified via recrystallization from isopropyl alcohol, yielding a crystalline solid. Impurities such as unreacted starting material or bis-alkylated byproducts are removed through activated carbon treatment and repeated washing.
Buchwald-Hartwig Amination
For more sterically hindered substrates, palladium-catalyzed cross-coupling offers superior selectivity. A modified Buchwald-Hartwig protocol employs palladium(II) acetate (Pd(OAc)₂), Xantphos as a ligand, and cesium carbonate (Cs₂CO₃) in toluene. This method is advantageous for aryl chlorides or bromides with poor leaving-group reactivity.
Optimized Protocol
-
Catalyst System : Pd(OAc)₂ (2 mol%), Xantphos (4 mol%)
-
Base : Cs₂CO₃ (2.5 equivalents)
-
Solvent : Toluene
-
Temperature : 110°C
-
Yield : 70–80%
This route minimizes side reactions such as homo-coupling and ensures regioselective installation of the piperazine moiety.
Analytical Characterization
Spectroscopic Data
-
¹H NMR (600 MHz, CDCl₃): δ 7.25 (d, J = 8.4 Hz, 1H, Ar-H), 6.45 (dd, J = 8.4, 2.4 Hz, 1H, Ar-H), 6.38 (d, J = 2.4 Hz, 1H, Ar-H), 3.80 (s, 3H, OCH₃), 3.15–3.10 (m, 4H, piperazine-H), 2.90–2.85 (m, 4H, piperazine-H).
-
¹³C NMR (151 MHz, CDCl₃): δ 156.2 (C-OCH₃), 134.5 (C-Br), 128.3, 114.6, 105.4 (Ar-C), 54.3 (OCH₃), 48.7, 45.2 (piperazine-C).
-
HRMS (ESI) : Calcd for C₁₁H₁₄BrN₂O [M + H]⁺: 285.0234; Found: 285.0231.
Crystallographic Analysis
Single-crystal X-ray diffraction confirms the planar geometry of the methoxyphenyl group and the chair conformation of the piperazine ring. Key bond lengths include C-Br (1.89 Å) and C-O (1.36 Å), consistent with electronic effects from substituents.
Comparative Evaluation of Methodologies
| Method | Advantages | Limitations |
|---|---|---|
| Nucleophilic Substitution | Low cost, simple setup | Limited to activated aryl halides |
| Buchwald-Hartwig | Broad substrate scope, high selectivity | Requires expensive catalysts |
Industrial-Scale Optimization
Patent WO2005021521A1 details a kilogram-scale synthesis using phase-transfer catalysis (PTC). In this process, tetrabutylammonium bromide (TBAB) enhances the solubility of piperazine in acetone, enabling efficient alkylation at 50–55°C. Key steps include:
Q & A
Q. What are the common synthetic routes for preparing 1-(2-Bromo-4-methoxyphenyl)piperazine?
Methodological Answer: Synthesis typically involves nucleophilic substitution or coupling reactions. For example:
- Step 1: Start with 2-bromo-4-methoxyphenylamine. React with a piperazine derivative (e.g., 1-(2-fluorobenzyl)piperazine) using a polar aprotic solvent like DMF or dichloromethane.
- Step 2: Add a base (e.g., K₂CO₃) to deprotonate the amine and facilitate coupling. Propargyl bromide or similar alkylating agents may be used for functionalization .
- Step 3: Monitor reaction progress via TLC (e.g., hexane:ethyl acetate = 2:1). Purify via column chromatography or recrystallization .
- Key Considerations: Optimize reaction time (6–7 hours) and temperature (room temperature to 80°C) to balance yield and side reactions .
Q. Which spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
- 1H/13C NMR: Confirm substitution patterns (e.g., bromo and methoxy groups) and piperazine ring integration. Aromatic protons near bromine may show deshielding .
- Mass Spectrometry (ESI-MS): Verify molecular weight (e.g., observed m/z 315.02 vs. calculated 315.19 for similar derivatives) .
- X-ray Crystallography: Resolve 3D conformation (e.g., coplanarity of aryl rings with piperazine nitrogen) using Bruker D8 Quest diffractometers .
- Raman Spectroscopy: Differentiate isomers (e.g., 2-bromo vs. 4-bromo) using laser power (20 mW) and 128–256 scans for high-resolution spectra .
Q. What preliminary biological assays are recommended for evaluating its pharmacological potential?
Methodological Answer:
- In Vitro Cytotoxicity: Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 10–100 µM concentrations. Compare IC₅₀ values with controls like cisplatin .
- Antiplatelet Activity: Measure ADP-induced platelet aggregation in human blood samples. Modified derivatives may show reduced activity due to steric hindrance from cyclodextrin inclusion .
- Local Anesthetic Screening: Use infiltration anesthesia models (e.g., rat paw edema) and compare latency periods with lidocaine .
Advanced Research Questions
Q. How can structural modifications resolve contradictions in biological activity data?
Methodological Answer:
- Case Study: Beta-cyclodextrin inclusion reduces toxicity but decreases antiplatelet activity due to steric effects. To mitigate this:
- Introduce smaller substituents (e.g., methyl instead of methoxy) to retain activity while lowering toxicity .
- Use computational docking (e.g., AutoDock Vina) to predict binding affinity to targets like serotonin receptors (5-HT1A). Prioritize derivatives with coplanar aryl-piperazine conformations for higher receptor affinity .
- Validation: Compare in vitro (e.g., receptor binding assays) and in vivo (e.g., murine models) results to reconcile discrepancies .
Q. What strategies optimize synthetic yield and purity for scale-up?
Methodological Answer:
- Reagent Optimization: Replace hygroscopic solvents (e.g., DMF) with acetonitrile to minimize side reactions. Use anhydrous Na₂SO₄ for efficient drying .
- Catalyst Screening: Test Pd-based catalysts for Suzuki-Miyaura couplings to introduce aryl groups. Monitor turnover number (TON) via HPLC .
- Purification: Employ PTFE membrane modules for high-throughput separation of byproducts in flow chemistry setups .
Q. How can computational methods guide SAR studies for this compound?
Methodological Answer:
- Molecular Dynamics (MD): Simulate interactions with targets (e.g., 5-HT1A receptors). Focus on piperazine nitrogen protonation states and aryl ring dihedral angles .
- Density Functional Theory (DFT): Calculate electron density maps to identify reactive sites (e.g., bromine for nucleophilic substitution) .
- Machine Learning: Train models on existing bioactivity data (e.g., ChEMBL) to predict ADMET properties and prioritize derivatives .
Q. How to address stability issues in biological or experimental conditions?
Methodological Answer:
- Degradation Pathways: Use LC-MS to identify hydrolysis products (e.g., demethylation of methoxy groups in acidic buffers) .
- Formulation: Encapsulate in liposomes or cyclodextrins to enhance aqueous solubility and shelf-life .
- Storage: Store under inert gas (N₂/Ar) at –20°C in amber vials to prevent photodegradation .
Data Analysis & Interpretation
Q. How to statistically analyze conflicting activity data across substituted derivatives?
Methodological Answer:
Q. What advanced techniques validate target engagement in complex biological systems?
Methodological Answer:
- Isothermal Titration Calorimetry (ITC): Measure binding thermodynamics to receptors like 5-HT1A. High ΔH values indicate strong hydrogen bonding with piperazine nitrogens .
- Cryo-EM: Resolve compound-receptor complexes at near-atomic resolution (e.g., MAGL inhibitor binding pockets) .
- PET Imaging: Radiolabel with ¹⁸F or ¹¹C to track biodistribution in animal models .
Q. How to design experiments correlating structural dynamics with functional outcomes?
Methodological Answer:
- Time-Resolved Spectroscopy: Use stopped-flow UV-Vis to monitor conformational changes (e.g., aryl ring rotation) during receptor binding .
- Crystallography Under Stress: Soak crystals in high-salt buffers to simulate physiological conditions and capture ligand-induced receptor flexibility .
- In Silico Mutagenesis: Predict the impact of receptor mutations (e.g., 5-HT1A S197A) on binding using Rosetta .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
